5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is a synthetic organic compound characterized by its unique triazolone structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a hydroxymethyl group on the phenyl ring, along with the triazolone core, imparts distinct chemical properties that make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-fluoro-2-(hydroxymethyl)benzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with hydrazine derivatives to form the triazolone ring.
-
Step 1: Preparation of 4-Fluoro-2-(hydroxymethyl)benzaldehyde
Reagents: 4-Fluorobenzaldehyde, formaldehyde, and a base such as sodium hydroxide.
Conditions: The reaction is carried out under reflux conditions in an aqueous or alcoholic medium.
-
Step 2: Formation of the Triazolone Ring
Reagents: 4-Fluoro-2-(hydroxymethyl)benzaldehyde, hydrazine hydrate, and acetic acid.
Conditions: The mixture is heated under reflux to facilitate the cyclization reaction, forming the triazolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to modify the triazolone ring or the phenyl substituents using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: 5-[4-Fluoro-2-(carboxy)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazolone core is known for its bioactivity, and modifications to the phenyl ring can lead to compounds with antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazolone ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxymethyl group can participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-Chloro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
- 5-[4-Bromo-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
- 5-[4-Methyl-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
Uniqueness
Compared to its analogs, 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is unique due to the presence of the fluorine atom, which significantly affects its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity.
Properties
IUPAC Name |
5-[4-fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-14-10(13-15(2)11(14)17)9-4-3-8(12)5-7(9)6-16/h3-5,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYLUOZSFGNPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2=C(C=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.